molecular formula C19H40 B133392 Nonadecane CAS No. 629-92-5

Nonadecane

Cat. No.: B133392
CAS No.: 629-92-5
M. Wt: 268.5 g/mol
InChI Key: LQERIDTXQFOHKA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Nonadecane can be synthesized through various methods, including the catalytic hydrogenation of nonadecene or the reduction of nonadecanoic acid. The catalytic hydrogenation process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the Fischer-Tropsch synthesis, a process that converts carbon monoxide and hydrogen into hydrocarbons using a metal catalyst. This method is particularly useful for producing long-chain hydrocarbons like this compound .

Chemical Reactions Analysis

Types of Reactions: Nonadecane primarily undergoes reactions typical of alkanes, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Nonadecane has various applications in scientific research, including:

Comparison with Similar Compounds

    Octadecane (C₁₈H₃₈): Similar in structure but with one less carbon atom.

    Icosane (C₂₀H₄₂): Similar in structure but with one more carbon atom.

Uniqueness of Nonadecane: this compound’s unique position in the paraffin series, with its specific melting and boiling points, makes it particularly useful in applications requiring precise thermal properties. Its presence in plant cuticular waxes also highlights its biological significance .

Properties

IUPAC Name

nonadecane
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InChI

InChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3
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InChI Key

LQERIDTXQFOHKA-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCCCCCCCCCCCC
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Molecular Formula

C19H40
Record name N-NONADECANE
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DSSTOX Substance ID

DTXSID9047170
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Molecular Weight

268.5 g/mol
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Physical Description

Wax. (NTP, 1992), Wax; [CAMEO] White solid; [MSDSonline], Solid
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Boiling Point

625.5 °F at 760 mmHg (NTP, 1992), Boiling point equals 626 °F, 330 °C, 329.00 to 331.00 °C. @ 760.00 mm Hg
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Flash Point

greater than 212 °F (NTP, 1992), Flash point equals greater than 212 °F, 100 °C (212 °F) - closed cup
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Solubility

Insoluble in water, Slightly soluble in ethanol; soluble in ethyl ether, acetone, carbon tetrachloride, Soluble in alcohol and ether
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Density

0.7774 at 90 °F (NTP, 1992) - Less dense than water; will float, 0.7855 g/cu cm at 20 °C
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Vapor Pressure

4.9X10-5 mm Hg at 25 °C (extrapolated)
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Color/Form

Waxy solid, Leaflets, White solidified mass or fragments

CAS No.

629-92-5
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Melting Point

89.8 °F (NTP, 1992), Melting point equals 90 °F, 31.50 °C, 32 °C
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of nonadecane?

A1: this compound has the molecular formula C19H40 and a molecular weight of 268.54 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize this compound?

A2: Researchers frequently utilize techniques like Fourier transform infrared (FT-IR) spectroscopy [, ], Raman spectroscopy [], nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) [, , , ], and gas chromatography-mass spectrometry (GC-MS) [, , , , , , ] to analyze the structural properties of this compound.

Q3: What is the role of this compound in the development of thermal energy storage materials?

A3: this compound is frequently investigated as a phase change material (PCM) for thermal energy storage due to its suitable phase transition temperature range, which is close to human comfort levels [, , ].

Q4: How does the encapsulation of this compound affect its performance and stability as a PCM?

A4: Researchers have explored encapsulating this compound in various materials, including calcium alginate [], reduced graphene oxide-activated carbon matrices [], porous carbon-based materials [], and styrene-methyl methacrylate copolymer shells []. This encapsulation enhances the stability of this compound, prevents leakage during phase transitions, and improves its thermal properties for applications in thermo-regulating textiles and building materials [, , , ].

Q5: How does the confinement of this compound in mesopores affect its phase transition behavior?

A5: Studies have shown that when this compound is confined within the mesopores of materials like MCM-41 silica, its phase transition temperatures (both rigid-rotator and rotator-liquid) shift to lower values compared to its bulk state []. This confinement effect influences the ordering and dynamics of this compound molecules within the pores.

Q6: Does the available research suggest any catalytic properties or applications for this compound?

A6: The provided research papers do not focus on the catalytic properties of this compound. It primarily serves as a model compound for studying phase transitions, molecular dynamics, and encapsulation techniques.

Q7: What computational methods have been employed to study the phase transition behavior of this compound?

A7: Molecular dynamics (MD) simulations have been used to investigate the phase transition of this compound under high pressure [] and its behavior within urea inclusion compounds [, ]. These simulations provide insights into the molecular-level interactions and dynamics during phase changes.

Q8: Is there research on the structure-activity relationship of this compound available?

A8: The provided research primarily focuses on the physical properties and applications of this compound as a whole molecule. There is limited information available regarding specific structure-activity relationships based on modifications to the this compound structure.

Q9: What is known about the stability of this compound in different formulations?

A9: Studies have shown that encapsulating this compound in various matrices, such as styrene-methyl methacrylate copolymers [] or calcium alginate [], can enhance its stability and prevent leakage during phase transitions. These formulations are particularly relevant for applications in thermal energy storage, where maintaining the integrity of the PCM is crucial for long-term performance.

Q10: How is the presence of this compound determined in various samples?

A11: GC-MS [, , , , , , ] is a widely used technique to identify and quantify this compound in diverse samples, including plant extracts, environmental samples, and food products.

Q11: What methods are employed to study the phase transitions of this compound?

A12: Differential scanning calorimetry (DSC) is a key technique for studying the thermal properties and phase transitions of this compound [, , , , ]. Researchers also utilize dynamic light scattering (DLS) to investigate the crystallization behavior of this compound nanoemulsions [].

Q12: What is the environmental impact of this compound?

A12: While the provided research doesn't extensively discuss the environmental impact of this compound, as a hydrocarbon, it can contribute to environmental pollution if not handled and disposed of properly.

Q13: What is the solubility of this compound in different solvents?

A14: this compound, being a nonpolar hydrocarbon, typically exhibits low solubility in water but good solubility in organic solvents like hexane, heptane, and dichloromethane [, , ].

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